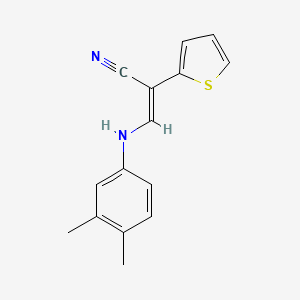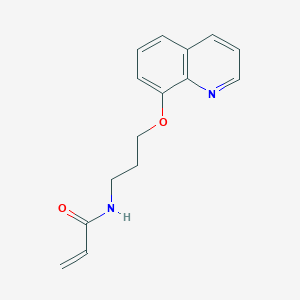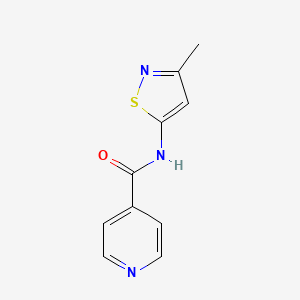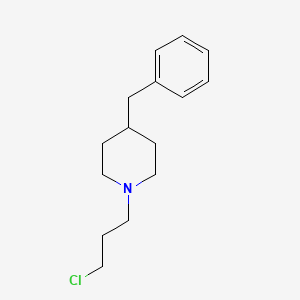
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile, also known as 3DTA, is an organic compound with a wide range of potential applications in the field of scientific research. It is a derivative of aniline and thiophene, two common organic compounds. 3DTA is used as a starting material in the synthesis of various compounds, such as polymers and dyes, and it is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, 3DTA has been studied for its potential use in various biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Synthesis of Novel Derivatives
- Synthetic Applications : Derivatives of 2-(2-thienyl)acrylonitrile have been synthesized through reactions with various compounds, demonstrating the chemical's versatility in creating novel molecules with potential applications in material science and medicinal chemistry. For instance, the synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole derivatives showcases the reactivity of thiophene-containing acrylonitriles in producing compounds with unique structures (Vasyun’kina et al., 2005).
Antimicrobial and Antifungal Activities
- Biological Activities : Certain derivatives of 2-(2-thienyl)acrylonitrile have been explored for their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents. For example, the cycloaddition reactions of 5-(2-thienyl)methylene derivatives have evaluated their antimicrobial potentials, suggesting their usefulness in creating compounds with bioactive properties (Ead et al., 1990).
Material Science Applications
- Electrochemical and Polymer Applications : The electrochemical behavior of functionalized poly(thieno[3,4-b]thiophenes) derived from similar thiophene-based acrylonitriles indicates their importance in developing low bandgap polymers. Such materials are crucial for electronic and photonic devices, demonstrating the compound's role in advancing materials science (Park et al., 2010).
Structural Analysis and Chemical Interactions
- Crystal Structure Analysis : Studies on the crystal structures of substituted (E)-3-aryl-2-(thienyl)acrylonitriles provide insight into the molecular interactions and structural characteristics of these compounds. Such analyses are fundamental for understanding the chemical and physical properties of materials, aiding in the design of compounds with desired characteristics (Cobo et al., 2006).
Antineoplastic Efficacy
- Anticancer Research : New derivatives of 2-(thien-2-yl)-acrylonitriles have been tested for their antineoplastic efficacy in hepatoma models, revealing promising results against hepatoma cell proliferation. This highlights the compound's potential as a scaffold for developing kinase inhibitors and anticancer agents (Schaller et al., 2021).
properties
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-5-6-14(8-12(11)2)17-10-13(9-16)15-4-3-7-18-15/h3-8,10,17H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPBZYZKPPPSCN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2513503.png)

![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)




![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide](/img/structure/B2513513.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2513514.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)
![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2513523.png)